molecular formula C11H15NO4 B13584061 Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate

Cat. No.: B13584061
M. Wt: 225.24 g/mol
InChI Key: KRATWCYNGUMUOV-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate (CAS: Not explicitly provided; molecular formula: C₁₁H₁₅NO₄, inferred from molecular weight 214.72 in ) is an aromatic ester derivative characterized by a phenylacetate backbone with a 4-amino group and methoxy substituents at the 2- and 5-positions. Structurally, it consists of a methyl ester group attached to a phenyl ring substituted with amino and methoxy functionalities (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of pharmaceuticals or bioactive molecules. Its amino and methoxy groups confer reactivity for further functionalization, such as nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H15NO4/c1-14-9-6-8(12)10(15-2)4-7(9)5-11(13)16-3/h4,6H,5,12H2,1-3H3

InChI Key

KRATWCYNGUMUOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)OC)OC)N

Origin of Product

United States

Preparation Methods

Nitration of 2,5-Dimethoxyphenylacetic Acid Derivatives

  • Starting Material: 2,5-Dimethoxyphenylacetic acid or its methyl ester.
  • Transformation: Introduction of a nitro group at the 4-position (para to the methoxy groups).
  • Reagents and Conditions: Mixed acid nitration using nitric acid and sulfuric acid at low temperature (0 to 5 degrees Celsius) to control regioselectivity and minimize side reactions.
  • Yield: Literature reports yields ranging from 60% to 80%.
  • Notes: Careful temperature control is critical to avoid over-nitration or decomposition.

Reduction of the Nitro Group to Amino Group

  • Starting Material: 2,5-Dimethoxy-4-nitrophenylacetic acid or its methyl ester.
  • Transformation: Reduction of the nitro group to the corresponding amino group.
  • Reagents and Conditions: Commonly performed using tin and hydrochloric acid or iron and hydrochloric acid under reflux conditions.
  • Yield: High yields reported, typically between 70% and 90%.
  • Notes: The choice of reductant depends on scale and environmental considerations; iron/HCl is often preferred for larger-scale or greener processes.

Esterification to Methyl Ester

  • Starting Material: 2,5-Dimethoxy-4-aminophenylacetic acid.
  • Transformation: Conversion of the carboxylic acid to methyl ester.
  • Reagents and Conditions: Methanol in the presence of sulfuric acid under reflux.
  • Yield: Efficient esterification with yields from 80% to 95%.
  • Notes: Acid-catalyzed esterification is a classical method; alternative methods such as using diazomethane are less common due to safety concerns.

Summary Data Table of Preparation Steps

Step Starting Material Transformation Reagents / Conditions Yield (%) Reference
1 2,5-Dimethoxyphenylacetic acid or methyl ester Nitration (introduce nitro group) HNO3, H2SO4, 0–5°C 60–80 VulcanChem, ChemicalBook
2 2,5-Dimethoxy-4-nitrophenylacetic acid or ester Reduction (nitro to amino group) Sn/HCl or Fe/HCl, reflux 70–90 VulcanChem, ChemicalBook
3 2,5-Dimethoxy-4-aminophenylacetic acid Esterification (to methyl ester) MeOH, H2SO4, reflux 80–95 VulcanChem, ChemicalBook

Alternative and Related Synthetic Routes

While the above route is the most commonly reported, alternative synthetic strategies exist, especially in the context of related compounds or intermediates:

  • Condensation of 2,5-dimethoxybenzaldehyde with nitromethane , followed by reduction of the nitroalcohol intermediate to aminoalcohols, has been reported for related intermediates but is less direct for methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate synthesis.
  • Use of boron-based reducing agents for nitro group reduction has been documented in related synthetic patents, offering milder reaction conditions and potentially higher selectivity.
  • Direct amination methods via catalytic amination or substitution are less common due to regioselectivity challenges on the aromatic ring.

Research Findings and Industrial Considerations

  • The nitration step requires careful temperature and reagent control to optimize regioselectivity and yield, as over-nitration or side reactions can decrease product purity.
  • Reduction using iron and hydrochloric acid is favored industrially for its cost-effectiveness and environmental profile compared to tin-based methods.
  • Esterification under acidic reflux conditions remains standard, but enzymatic or alternative catalytic esterifications are areas of ongoing research to improve selectivity and green chemistry metrics.
  • The overall synthetic route is amenable to scale-up, with reported yields supporting its use in research and potential industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) at the 4-position undergoes oxidation to form nitro derivatives. This reaction is critical for modifying electronic properties or introducing nitro groups for further functionalization.

Reagent Conditions Product Yield Reference
Potassium permanganateAcidic aqueous solutionMethyl 2-(4-nitro-2,5-dimethoxyphenyl)acetate65–70%
Chromium trioxideDilute H₂SO₄, refluxMethyl 2-(4-nitro-2,5-dimethoxyphenyl)acetate60–68%

Mechanistic Insight : Oxidation proceeds via formation of an intermediate hydroxylamine, which is further oxidized to the nitro group. The methoxy substituents stabilize the intermediate through resonance .

Reduction Reactions

The ester group (-COOCH₃) can be reduced to a primary alcohol, enhancing hydrophilicity or enabling further alkylation.

Reagent Conditions Product Yield Reference
Lithium aluminum hydrideAnhydrous THF, 0–5°C2-(4-Amino-2,5-dimethoxyphenyl)ethanol80–85%
Sodium borohydrideMethanol, room temperaturePartial reduction observed<30%

Key Note : LiAlH₄ achieves complete reduction due to its stronger reducing capacity, while NaBH₄ is less effective for ester groups.

Substitution Reactions

The methoxy groups (-OCH₃) at the 2- and 5-positions participate in nucleophilic aromatic substitution (NAS), enabling replacement with other substituents.

Reagent Conditions Product Yield Reference
Hydrobromic acid (48%)H₂O, 120°C, 6 hMethyl 2-(4-amino-2-hydroxy-5-methoxyphenyl)acetate55%
Ammonia (NH₃)Ethanol, sealed tube, 100°CMethyl 2-(4-amino-2,5-diaminophenyl)acetate40–45%

Regioselectivity : Substitution occurs preferentially at the 2-methoxy position due to steric and electronic effects from the adjacent amino group .

Acetylation and Acylation

The primary amino group reacts with acylating agents to form amides, improving stability or altering bioactivity.

Reagent Conditions Product Yield Reference
Acetic anhydridePyridine, 25°CMethyl 2-(4-acetamido-2,5-dimethoxyphenyl)acetate90%
Tosyl chlorideDCM, triethylamineMethyl 2-(4-tosylamido-2,5-dimethoxyphenyl)acetate75%

Application : Acetylation protects the amino group during subsequent nitration or halogenation steps .

Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reagent Conditions Product Yield Reference
Suzuki coupling (Pd(PPh₃)₄)DME, Na₂CO₃, 80°CMethyl 2-(4-amino-2,5-dimethoxybiphenyl)acetate60%

Limitation : The amino group requires protection (e.g., acetylation) to prevent side reactions .

Stability Under Extreme Conditions

  • Acidic Conditions : The ester group hydrolyzes to the carboxylic acid at pH < 2.

  • Basic Conditions : Demethylation of methoxy groups occurs at pH > 12.

Scientific Research Applications

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets in biological systems. The amino and methoxy groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate belongs to a broader class of substituted phenylacetic acid esters. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications References
This compound 4-NH₂, 2-OCH₃, 5-OCH₃ C₁₁H₁₅NO₄ 214.72 Synthetic intermediate; amino group enables derivatization
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate 2-Br, 4-OCH₃, 5-OCH₃ C₁₁H₁₃BrO₄ 289.12 Bromine enhances reactivity for cross-coupling reactions
Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate 2-COCH₃, 4-OCH₃, 5-OCH₃ C₁₃H₁₆O₅ 252.26 Acetyl group introduces ketone functionality; precursor for heterocycles
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 4-F, 2-OCH₃, 6-OCH₃ (ethyl ester) C₁₂H₁₅FO₄ 254.24 Fluorine improves metabolic stability; ethyl ester alters lipophilicity
Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate 4-OH, 3-CH₃, 5-CH₃, 2-NH₂ C₁₁H₁₅NO₃ 209.24 Hydroxy and methyl groups influence solubility and hydrogen bonding

Physicochemical Properties

  • Boiling Point and Solubility : Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate has a boiling point of 376.1°C and a density of 1.137 g/cm³, suggesting moderate polarity and thermal stability . In contrast, brominated analogs (e.g., ) likely exhibit higher molecular weights and altered solubility profiles due to halogen presence.
  • Synthetic Utility: The amino group in the target compound allows for Schiff base formation or diazotization, whereas acetylated derivatives () are precursors for ketone-based heterocycles like pyrazoles or isoxazoles .

Pharmacological Relevance

While NBOMe compounds () are psychoactive due to their phenethylamine backbone, the target ester lacks the N-benzyl moiety critical for serotonin receptor agonism. Instead, its derivatives may serve as intermediates for non-neuroactive pharmaceuticals, such as kinase inhibitors or antimicrobial agents .

Biological Activity

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-2,5-dimethoxyphenol with methyl acetate in the presence of suitable catalysts. This process yields the desired ester compound with high purity and yield, which can be further characterized using spectroscopic techniques such as NMR and mass spectrometry.

Anticonvulsant Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticonvulsant properties. For instance, certain oxadiazole derivatives showed potent activity against PTZ-induced seizures, suggesting a potential for developing new anticonvulsant medications .

Anticancer Properties

In vitro studies have demonstrated that compounds containing the 2,5-dimethoxyphenyl moiety possess moderate cytotoxic activity against various cancer cell lines. For example, one study reported an IC50 value of 86 μM against liver cancer cells (WRL-68), indicating potential for further development as anticancer agents .

Compound Cell Line IC50 (μM)
This compoundWRL-68 (Liver)86
Other derivativesCaco2 (Colon)Varies
Other derivativesMCF-7 (Breast)Varies

Neuroprotective Effects

The neuroprotective effects of this compound have also been explored. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic neurotransmission in the brain. This inhibition could lead to therapeutic applications in neurodegenerative diseases like Alzheimer's .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. SAR studies suggest that modifications in the methoxy groups and amino substituents can significantly alter the potency and selectivity of the compound against various biological targets.

Key Findings:

  • The presence of dimethoxy groups enhances lipophilicity and cellular uptake.
  • The amino group at the para position is essential for AChE inhibition.
  • Substituents on the aromatic ring can modulate anticancer activity.

Case Study 1: Anticancer Activity

In a study evaluating a series of methoxy-substituted phenyl compounds, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxic effects in a dose-dependent manner, particularly in breast and prostate cancer models .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress. Results showed that it reduced cell death in neuronal cell lines exposed to oxidative agents, suggesting its utility in treating neurodegenerative disorders .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate, and how can reaction conditions be optimized?

Answer:
A common approach involves esterification or alkylation of precursor aromatic amines. For example, a similar compound (2,4-dichlorophenoxy acetate) was synthesized by refluxing 2,4-dichlorobenzoic acid with methanol and sulfuric acid for 4 hours, followed by precipitation and recrystallization . Adapting this method, researchers might substitute 4-amino-2,5-dimethoxyphenylacetic acid as the starting material and optimize parameters like reaction time, acid catalyst concentration (e.g., H₂SO₄ vs. HCl), or solvent polarity. Monitoring reaction progress via thin-layer chromatography (TLC) or NMR can help identify optimal yields. Post-synthesis purification may require column chromatography or recrystallization in ethanol/water mixtures to isolate the pure ester .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the ester group (δ ~3.6–3.8 ppm for methoxy protons) and aromatic substitution patterns (e.g., integration ratios for methoxy and amino groups) .
  • FT-IR : Detection of ester carbonyl (~1740 cm⁻¹) and NH₂ stretching (~3350–3450 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₁₁H₁₅NO₄; calculated 225.10 g/mol) and fragmentation patterns .
    Advanced methods like 2D NMR (COSY, HSQC) can resolve overlapping signals in the aromatic region, particularly for methoxy and amino substituents .

Advanced: How can structural modifications of this compound enhance its bioactivity in receptor-binding studies?

Answer:
Structure–activity relationship (SAR) studies suggest that substituents on the aromatic ring and ester group significantly influence activity. For example:

  • Halogenation : Bromo or iodo substituents at the 4-position (as seen in 25B-NBOMe derivatives) enhance affinity for serotonin receptors .
  • Methoxy Positioning : Altering methoxy groups (e.g., 2,5- vs. 3,4-dimethoxy) modulates selectivity for receptor subtypes .
  • Ester Hydrolysis : Replacing the methyl ester with a free carboxylic acid or larger alkyl esters (e.g., ethyl) could alter membrane permeability .
    Researchers should design analogs via computational docking (e.g., AutoDock Vina) and validate binding affinities using radioligand assays (e.g., 5-HT₂A receptor) .

Advanced: How can contradictory data on metabolic stability of this compound be resolved?

Answer:
Discrepancies in metabolic half-life (e.g., in vitro vs. in vivo models) may arise from interspecies differences in cytochrome P450 isoforms or experimental conditions. To address this:

  • Standardize Assays : Use pooled human liver microsomes (pHLM) for in vitro studies and compare with in vivo rodent models .
  • Metabolite Identification : Employ LC-MS/MS to track major metabolites (e.g., demethylation or ester hydrolysis products) .
  • Control Variables : Maintain consistent pH, temperature, and co-factor concentrations (e.g., NADPH) across studies .
    Referencing protocols from studies on structurally similar compounds, such as 25E-NBOH, can provide methodological benchmarks .

Advanced: What are best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the amino group .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure.
  • Decomposition Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before transferring to licensed hazardous waste facilities .

Advanced: How can researchers design derivatives to study the role of the amino group in pharmacological activity?

Answer:

  • Amino Group Modifications :
    • Acetylation : Replace –NH₂ with –NHAc to assess hydrogen bonding requirements .
    • Alkylation : Introduce methyl or benzyl groups to explore steric effects (e.g., N-(2-fluorobenzyl) derivatives in 25I-NBF) .
  • Comparative Assays : Test derivatives in functional assays (e.g., cAMP accumulation for GPCR activity) alongside the parent compound.
  • Computational Modeling : Use density functional theory (DFT) to calculate electron density changes at the amino group and correlate with activity .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Employ a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions for m/z 226→181 (parent ion → fragment) .
  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates .
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced: What strategies mitigate interference from structurally similar compounds in analytical workflows?

Answer:

  • Chromatographic Separation : Optimize gradient elution to resolve peaks from analogs (e.g., NBOMe derivatives with halogen or methoxy variations) .
  • High-Resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic patterns (e.g., bromine vs. chlorine adducts) .
  • Immunoassay Cross-Reactivity Testing : Validate antibody-based methods against a panel of analogs to ensure specificity .

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